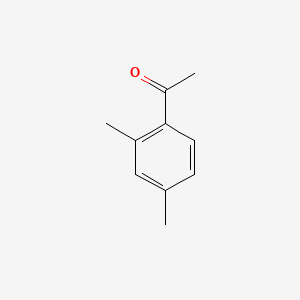
2',4'-Dimethylacetophenone
描述
它是一种无色至微黄色油状液体,具有甜味、花香、木香和薄荷味 。由于其独特的化学性质,该化合物在各种科学和工业应用中都有应用。
作用机制
2,4'-二甲基苯乙酮的作用机制涉及它与特定分子靶点和途径的相互作用。例如,它可以通过与活性位点的结合抑制某些酶,从而影响代谢过程。 该化合物的结构使其能够参与各种化学反应,导致形成发挥生物学作用的活性中间体 .
生化分析
Biochemical Properties
It is known that this compound can be used to detect aldosterone aroma in tobacco compounds using Gas Chromatography .
Cellular Effects
It has been reported that propiophenone, 4’-methylacetophenone, and 2’,4’-dimethylacetophenone slightly inhibit total germination and radicle growth of Lactuca sativa, and they strongly delay germination and reduce hypocotyl size .
Temporal Effects in Laboratory Settings
It is known that this compound may irritate eyes, skin, and the respiratory tract .
Metabolic Pathways
It is known that this compound is involved in the production, composition, and properties of essential oils .
Subcellular Localization
It is known that this compound is a liquid at room temperature and is recommended to be stored in a cool and dark place .
准备方法
合成路线和反应条件: 2,4'-二甲基苯乙酮可以通过多种方法合成。 一种常见的方法包括在路易斯酸催化剂(如氯化铝)存在下,用乙酰氯对 2,4-二甲苯进行傅克酰基化反应 。反应通常在无水条件下进行,需要仔细控制温度和反应时间才能获得高收率。
工业生产方法: 在工业环境中,2,4'-二甲基苯乙酮的生产通常涉及连续流动工艺,以确保一致的质量和产量。 先进催化剂和优化反应条件的使用允许大规模生产,同时最大程度地减少副产物和废物 .
化学反应分析
反应类型: 2,4'-二甲基苯乙酮会经历各种化学反应,包括:
氧化: 它可以使用高锰酸钾或三氧化铬等氧化剂氧化形成相应的羧酸或酮。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂将其转化为醇。
常用试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
主要形成的产物:
氧化: 2,4-二甲基苯甲酸。
还原: 2,4-二甲基苯乙醇。
科学研究应用
2,4'-二甲基苯乙酮在科学研究中具有广泛的应用:
化学: 它被用作合成各种有机化合物(包括药物和农用化学品)的中间体.
生物学: 它用作合成生物活性分子的前体,并用于与酶抑制和代谢途径相关的研究.
医学: 研究探索了它作为抗炎和抗菌剂的潜力.
工业: 它用于生产香料、香精和其他特种化学品.
相似化合物的比较
2,4'-二甲基苯乙酮可以与其他类似化合物进行比较,例如:
4'-甲氧基苯乙酮: 结构相似,但包含甲氧基而不是甲基。
3,4'-二甲基苯乙酮: 相似,但芳环上的甲基位置不同。
2,4'-二氯苯乙酮: 包含氯原子而不是甲基.
独特性: 2,4'-二甲基苯乙酮由于其特定的取代模式而具有独特性,该模式赋予其独特的化学和物理性质。 这种独特性使其在需要特定反应性和特性的各种应用中具有价值 .
属性
IUPAC Name |
1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSKVWQTONQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058997 | |
| Record name | 1-(2,4-Dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 118.00 °C. @ 18.00 mm Hg | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.993-0.999 | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
89-74-7 | |
| Record name | 2′,4′-Dimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,4-Dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4'-DIMETHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K29ME27YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4'-Dimethylacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the phytotoxic effects of 2',4'-dimethylacetophenone on plants?
A: this compound has been identified as a phytotoxic compound found in the essential oil of Cistus ladanifer, a Mediterranean plant known for its allelopathic properties []. Research shows that it can inhibit seed germination and hinder seedling growth in both Lactuca sativa (lettuce) and Allium cepa (onion) []. Interestingly, the effect varies depending on the plant species, concentration of the compound, and the growth medium used (soil vs. paper) [].
Q2: How does the structure of this compound influence its phytotoxic activity compared to other similar compounds?
A: Studies comparing this compound with propiophenone and 4'-methylacetophenone reveal that the number and position of methyl groups on the aromatic ring impact the compound's efficacy []. Specifically, this compound, possessing two methyl groups, exhibited the strongest phytotoxic effects among the three compounds tested []. This suggests that the presence and position of methyl groups likely influence the interaction of these compounds with their plant targets.
Q3: Beyond its phytotoxic properties, does this compound exhibit other biological activities?
A: Research indicates that this compound can be utilized as a building block for synthesizing Schiff bases []. These Schiff bases, when complexed with metals like Co(II), Cu(II), Ni(II), and Zn(II), display promising antimicrobial activity []. This antimicrobial effect is attributed to the chelation process, which reduces the polarity of the metal ion upon coordination with the Schiff base ligand [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















